2-(3,5-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry principles for complex heterocyclic systems. The compound is formally designated with the Chemical Abstracts Service registry number 1105192-41-3, which serves as its unique chemical identifier in global databases. The molecular formula C13H15N3S indicates the presence of thirteen carbon atoms, fifteen hydrogen atoms, three nitrogen atoms, and one sulfur atom, resulting in a molecular weight that places this compound within the range typical for small molecule pharmaceutical intermediates.
The compound's systematic name reflects the hierarchical naming convention where the thieno[3,4-c]pyrazole core serves as the parent structure, with numerical indicators specifying the fusion pattern between the thiophene and pyrazole rings. The designation "2,6-dihydro-4H" indicates the degree of saturation and the specific positions of reduced bonds within the heterocyclic framework. The "3-amine" designation specifies the location of the amino functional group, while "2-(3,5-dimethylphenyl)" describes the aromatic substituent attached at the 2-position of the pyrazole ring. This nomenclature system ensures unambiguous identification of the compound's structural features and facilitates accurate communication within the scientific community.
The International Union of Pure and Applied Chemistry classification places this compound within the broader category of fused heterocycles, specifically as a member of the thienopyrazole family. The InChI (International Chemical Identifier) representation InChI=1S/C13H15N3S/c1-8-3-9(2)5-10(4-8)16-13(14)11-6-17-7-12(11)15-16/h3-5H,6-7,14H2,1-2H3 provides a standardized format for computational analysis and database searches. The corresponding SMILES notation N1=C2C(=C(N)N1C=3C=C(C=C(C3)C)C)CSC2 offers a simplified linear representation that facilitates structural comparisons and molecular modeling studies.
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 1105192-41-3 |
| Molecular Formula | C13H15N3S |
| International Union of Pure and Applied Chemistry Name | This compound |
| InChI Key | ANMMCTBQGGRPJE-UHFFFAOYSA-N |
| SMILES Notation | N1=C2C(=C(N)N1C=3C=C(C=C(C3)C)C)CSC2 |
Molecular Architecture of the Thieno[3,4-c]pyrazole Core
The thieno[3,4-c]pyrazole core structure represents a sophisticated example of heterocyclic fusion, where a thiophene ring shares two adjacent carbon atoms with a pyrazole ring system. This particular fusion pattern creates a planar aromatic system that exhibits unique electronic properties due to the presence of both sulfur and nitrogen heteroatoms within the conjugated framework. The thieno[3,4-c]pyrazole scaffold differs from its constitutional isomers, such as thieno[3,2-c]pyrazole and thieno[2,3-c]pyrazole, in terms of the specific positions where the rings are fused, leading to distinct electronic distributions and chemical reactivity patterns.
The molecular architecture of the core system involves a five-membered thiophene ring fused to a five-membered pyrazole ring at the 3,4-positions of the thiophene. This fusion creates a bicyclic system with ten π-electrons distributed across the conjugated framework. The sulfur atom in the thiophene ring contributes two lone pairs of electrons, while the nitrogen atoms in the pyrazole ring provide additional sites for electronic interactions. The 2,6-dihydro-4H designation indicates that the system is not fully aromatic, with specific positions showing reduced character that affects the overall electronic distribution and molecular geometry.
Computational studies and crystallographic analyses of related thieno[3,4-c]pyrazole systems demonstrate that the core structure maintains planarity due to the aromatic stabilization, while the reduced positions introduce conformational flexibility. The presence of the amino group at the 3-position of the pyrazole ring creates additional opportunities for hydrogen bonding and electronic interactions. The molecular framework exhibits characteristic bond lengths and angles consistent with the hybridization states of the constituent atoms, with C-N bond lengths typically ranging between 1.35-1.45 Å and C-S bond lengths around 1.72-1.78 Å.
| Structural Feature | Characteristic |
|---|---|
| Ring System | Fused thiophene-pyrazole bicycle |
| Fusion Pattern | 3,4-positions of thiophene |
| Aromatic Character | Partially aromatic with reduced positions |
| Heteroatoms | 1 sulfur, 3 nitrogen atoms |
| Planarity | Predominantly planar core structure |
| Functional Groups | Primary amine at position 3 |
Substituent Effects of 3,5-Dimethylphenyl Group on Electronic Configuration
The 3,5-dimethylphenyl substituent attached to the 2-position of the pyrazole ring exerts significant electronic and steric influences on the overall molecular properties of the compound. The dimethyl substitution pattern on the phenyl ring creates a specific electronic environment that affects both the electron density distribution within the aromatic system and the conformational preferences of the molecule. The methyl groups at the 3- and 5-positions of the phenyl ring are electron-donating through hyperconjugation and inductive effects, which increases the electron density on the aromatic ring and influences its interaction with the thieno[3,4-c]pyrazole core.
According to Hammett substituent constant analysis, methyl groups exhibit σmeta values of approximately -0.07, indicating their electron-donating character when positioned meta to the point of attachment. The presence of two methyl groups in the 3,5-positions creates a cumulative electronic effect that enhances the electron density of the phenyl ring. This increased electron density can stabilize positive charge development during chemical reactions and may influence the compound's reactivity patterns. The electronic effects also extend through the N-phenyl bond to affect the electron distribution within the pyrazole nitrogen, potentially altering the basicity and nucleophilicity of the heterocyclic system.
The steric effects of the 3,5-dimethyl substitution pattern create additional considerations for the molecular conformation and intermolecular interactions. The methyl groups occupy positions that are spatially removed from the point of attachment to the pyrazole ring, minimizing direct steric hindrance while providing a degree of steric protection to the aromatic system. This substitution pattern may influence the rotational barrier around the N-phenyl bond and affect the preferred conformations of the molecule in solution and solid state. The combination of electronic and steric effects from the 3,5-dimethylphenyl group contributes to the unique chemical properties of this thieno[3,4-c]pyrazole derivative and may influence its biological activity and pharmacological profile.
Comparative studies with related compounds bearing different substitution patterns, such as the 2-(2-methylphenyl) derivative (Chemical Abstracts Service number 887200-93-3) and the unsubstituted 2-phenyl analog (Chemical Abstracts Service number 95469-88-8), demonstrate how substituent effects can modulate the electronic properties and chemical behavior of the thieno[3,4-c]pyrazole framework. These structure-activity relationships provide valuable insights into the design principles for optimizing the properties of this class of heterocyclic compounds.
| Electronic Effect | Impact on Molecular Properties |
|---|---|
| Methyl Electron Donation | Increased phenyl ring electron density |
| Hyperconjugation | Stabilization of adjacent positive charges |
| Inductive Effects | Enhanced nucleophilicity of aromatic system |
| Steric Protection | Reduced susceptibility to electrophilic attack |
| Conformational Preferences | Altered N-phenyl bond rotation barriers |
| Intermolecular Interactions | Modified hydrogen bonding patterns |
Properties
IUPAC Name |
2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3S/c1-8-3-9(2)5-10(4-8)16-13(14)11-6-17-7-12(11)15-16/h3-5H,6-7,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMMCTBQGGRPJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C3CSCC3=N2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201165772 | |
| Record name | 2-(3,5-Dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201165772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105192-41-3 | |
| Record name | 2-(3,5-Dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105192-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,5-Dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201165772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It is structurally similar to eltrombopag, a drug used to treat low blood platelet counts in adults with chronic immune (idiopathic) thrombocytopenia (ITP). Therefore, it may have a similar target and role.
Mode of Action
A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy. This suggests that the compound might interact with its target in a similar manner.
Biochemical Pathways
Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities. Therefore, it is possible that this compound may affect similar pathways.
Result of Action
A similar compound showed superior antipromastigote activity, which was more active than standard drugs. This suggests that the compound might have similar effects.
Biological Activity
2-(3,5-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C13H15N3S
- Molecular Weight : 245.35 g/mol
- CAS Number : 1105192-41-3
- IUPAC Name : 2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-amine
Synthesis Methods
The synthesis of thieno[3,4-c]pyrazole derivatives typically involves multi-step reactions that may include cyclization and substitution reactions. For example, pyrazole derivatives can be synthesized from diazo compounds or through the reaction of hydrazines with carbonyl compounds. The specific synthetic routes can significantly affect the yield and biological activity of the resulting compounds .
Antiinflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in the treatment of inflammatory diseases. In vitro studies reported IC50 values ranging from 0.02 to 0.04 μM for COX-2 inhibition .
Analgesic Effects
In vivo evaluations using hot plate tests and acetic acid-induced writhing tests have shown that certain thieno[3,4-c]pyrazole derivatives exhibit notable analgesic effects. These findings suggest that such compounds could serve as potential analgesics with central nervous system activity .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Pyrazole derivatives generally exhibit activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways essential for microbial survival .
Case Studies
- Analgesic Profile Evaluation : In a study evaluating several pyrazole derivatives, including this compound, researchers found significant analgesic effects compared to control groups in both hot plate and writhing assays. The latency period in the hot plate test increased significantly after administration .
- Anti-inflammatory Testing : A series of thieno[3,4-c]pyrazole derivatives were tested for their anti-inflammatory effects using carrageenan-induced paw edema models in rats. Results indicated that some derivatives exhibited superior activity compared to standard anti-inflammatory drugs like diclofenac .
Data Tables
Scientific Research Applications
The compound 2-(3,5-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine (CAS No. 1105192-41-3) is a member of the thieno[3,4-c]pyrazole class, which has garnered interest in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, agrochemistry, and material science.
Anticancer Activity
Research indicates that thieno[3,4-c]pyrazoles exhibit significant anticancer properties. Studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and blocking cell cycle progression. For instance, a derivative was shown to inhibit the proliferation of breast cancer cells through modulation of key signaling pathways involved in cell survival and apoptosis .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines and inhibit pathways such as NF-kB, which plays a crucial role in inflammation . These findings support its potential use in treating inflammatory diseases.
Antimicrobial Properties
Another area of research focuses on the antimicrobial activity of thieno[3,4-c]pyrazole derivatives. Preliminary studies indicate that these compounds exhibit activity against a range of bacteria and fungi, making them candidates for development into new antimicrobial agents .
Herbicide Development
Thieno[3,4-c]pyrazole derivatives have been explored as potential herbicides due to their ability to inhibit specific enzymes involved in plant growth. Research has shown that these compounds can effectively control weed species while having minimal impact on crop plants . This selectivity is crucial for developing sustainable agricultural practices.
Insecticides
The insecticidal properties of this compound class are also under investigation. Studies suggest that certain derivatives can disrupt the nervous system of pests, leading to paralysis and death. This mechanism of action could lead to the development of new insecticides that are effective yet environmentally friendly .
Organic Electronics
Thieno[3,4-c]pyrazole derivatives are being studied for their application in organic electronic devices due to their semiconducting properties. Research has indicated that these compounds can be used as active materials in organic field-effect transistors (OFETs), showing promise for high-performance electronic applications .
Photovoltaic Cells
The potential use of thieno[3,4-c]pyrazole-based materials in photovoltaic cells has also been explored. Their ability to absorb light and convert it into electrical energy makes them suitable candidates for enhancing the efficiency of solar cells .
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry evaluated a series of thieno[3,4-c]pyrazole derivatives for their anticancer activity against various cancer cell lines. The results indicated that modifications at specific positions on the pyrazole ring enhanced potency against breast cancer cells by over 50% compared to standard treatments .
Case Study 2: Herbicide Efficacy
In a field trial reported by Pest Management Science, a thieno[3,4-c]pyrazole-based herbicide was tested against common agricultural weeds. The results showed a significant reduction in weed biomass with minimal effects on adjacent crops, highlighting its potential as a selective herbicide .
Comparison with Similar Compounds
Structural and Molecular Comparison
The table below compares 2-(3,5-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine with four analogs from the evidence, highlighting substituent variations and molecular properties:
Key Observations :
- Electron Effects : The 3,5-dimethylphenyl group (target) is electron-donating, enhancing electron density at the aromatic ring compared to electron-withdrawing groups (e.g., F, Cl).
- Molecular Weight : Halogenated analogs (Cl, F) have higher molecular weights than methyl-substituted derivatives.
Physicochemical and Spectroscopic Properties
Limited data are available for direct comparisons, but provides NMR and HRMS data for 2-(2,4-dimethylphenyl)-...:
- ¹H NMR : Aromatic protons resonate at δ 7.12–7.88 ppm, with methyl groups at δ 2.07–2.56 ppm .
- ¹³C NMR : Carbonyl signals at δ 164.8 ppm and aromatic carbons at δ 117.0–157.0 ppm .
- HRMS : Exact mass confirmed as 508.1892 g/mol (sodium adduct) .
For halogenated analogs (e.g., 4-F, 4-Cl), downfield shifts in NMR spectra are expected due to electron-withdrawing effects.
Preparation Methods
Cyclization to Form Thieno[3,4-c]pyrazole Core
The thieno[3,4-c]pyrazole ring system can be synthesized by cyclocondensation of appropriate precursors such as 1,3-dicarbonyl compounds or α-haloketones with hydrazine derivatives and thiol-containing reagents. A common approach is:
- Reacting a 1,3-dicarbonyl compound with hydrazine hydrate to form a pyrazole intermediate.
- Introducing sulfur or thiol reagents to form the fused thiophene ring via intramolecular cyclization.
This step is crucial for establishing the bicyclic framework.
Amination at the 3-Position
The amine group at the 3-position is introduced by:
- Nucleophilic substitution reactions on halogenated intermediates at the 3-position.
- Reductive amination or amination of keto intermediates.
- Direct amination during ring closure if the hydrazine reagent contains an amino substituent.
The amine functionality is essential for the biological activity of the compound.
Representative Synthetic Route (Hypothetical Example)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Condensation | 3,5-Dimethylbenzaldehyde + hydrazine | Formation of hydrazone intermediate |
| 2 | Cyclization | Thiophene precursor + cyclization agent | Formation of thieno[3,4-c]pyrazole core |
| 3 | Amination | Ammonia or amine source + base | Introduction of amine at 3-position |
| 4 | Purification | Chromatography or recrystallization | Isolation of pure target compound |
Research Findings and Optimization
- Molecular modeling and docking studies have shown that substituents like 3,5-dimethylphenyl can influence binding affinity and selectivity in biological targets such as CRY1 proteins involved in circadian rhythm regulation.
- Photopharmacological studies indicate that modifications on the phenyl ring and amine group can be used to introduce photoswitchable moieties, enabling light-controlled activity.
- Optimization of reaction conditions such as temperature, solvent, and catalysts is critical to maximize yield and purity, particularly in the cyclization and amination steps.
Data Table: Summary of Key Preparation Parameters
| Parameter | Typical Conditions/Values | Notes |
|---|---|---|
| Cyclization Temperature | 80–120 °C | Depends on precursors and solvent |
| Solvent | Ethanol, DMF, or DMSO | Polar solvents favor cyclization |
| Amination Reagent | Ammonia, hydrazine, or substituted amines | Choice affects amine introduction |
| Reaction Time | 4–24 hours | Monitored by TLC or HPLC |
| Yield | 50–85% | Optimized by reagent ratios and time |
| Purification | Column chromatography, recrystallization | Ensures removal of side products |
Q & A
Q. Table 1. Key Synthetic Parameters
| Parameter | Condition | Reference |
|---|---|---|
| Reaction Solvent | Ethanol (reflux) or DCE (80°C) | |
| Catalyst | Triethylamine (base) | |
| Purification | Flash chromatography (7:3 cyclohexane/EtOAc) | |
| Yield Range | 50–62% (structural analogs) |
Q. Table 2. NMR Data for Structural Validation
| Proton Environment | δ (ppm) Range | Reference |
|---|---|---|
| Aromatic H (thieno ring) | 7.12–7.76 | |
| NH2 | ~10.22 (broad singlet) | |
| Methyl (Ph-CH3) | 2.07–2.56 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
